Spectroscopic data for 3-Cyclopropylthiophene-2-carboxylic acid
Spectroscopic data for 3-Cyclopropylthiophene-2-carboxylic acid
Title: Spectroscopic Profiling and Analytical Methodologies for 3-Cyclopropylthiophene-2-carboxylic Acid: A Comprehensive Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Cyclopropylthiophene-2-carboxylic acid (CAS: 29488-33-3) Molecular Formula: C₈H₈O₂S | Molecular Weight: 168.21 g/mol
Executive Summary & Structural Significance
In modern medicinal chemistry, the incorporation of highly strained cycloalkanes onto heteroaromatic scaffolds is a proven strategy for modulating pharmacokinetics and target binding affinity. 3-Cyclopropylthiophene-2-carboxylic acid serves as a critical building block in this domain. The 3-cyclopropylthiophene moiety is highly valued for its "hydrophobic shielding effect," which has been shown to prevent water molecules from accessing the interior of target binding pockets, thereby stabilizing critical salt bridges—a mechanism notably exploited in the design of pinanamine-based dual inhibitors for the influenza A M2 channel[1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond simple data tabulation. Here, we will dissect the causality behind the synthetic handling of this compound, the quantum mechanical reasons for its unique spectroscopic signatures, and the self-validating analytical protocols required to confirm its purity and structural integrity.
Synthetic Pathway & Mechanistic Rationale
The synthesis of 3-cyclopropylthiophene-2-carboxylic acid requires strategic functional group protection. Direct palladium-catalyzed cross-coupling or halogenation on thiophene-2-carboxylic acids often leads to unwanted decarboxylative side reactions[2].
Causality in Synthesis: To circumvent decarboxylation, the carboxylic acid is masked as a methyl or ethyl ester during the critical carbon-carbon bond formation. A Suzuki-Miyaura cross-coupling is performed between a 3-bromothiophene-2-carboxylate and cyclopropylboronic acid using a highly active palladium catalyst system (e.g., Pd(OAc)₂ with SPhos ligand). The electron-rich, sterically demanding SPhos ligand facilitates the oxidative addition of the deactivated bromothiophene. Following the coupling, a mild saponification (1M aq. NaOH) quantitatively reveals the free carboxylic acid[2].
Caption: Synthetic workflow for 3-Cyclopropylthiophene-2-carboxylic acid via Suzuki coupling.
Spectroscopic Characterization Data
The cyclopropyl group possesses a unique electronic character often described as "pseudo-unsaturated." Due to the high p-character of its strained C-C bonds, it acts as a potent π-electron donor[3]. This conjugation with the thiophene ring significantly alters the local magnetic environment, which is highly visible in Nuclear Magnetic Resonance (NMR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Data
Solvent Selection Causality: DMSO-d₆ is the optimal solvent. While CDCl₃ is common, the carboxylic acid proton (-COOH) undergoes rapid chemical exchange with trace moisture in non-polar solvents, often broadening into the baseline. The strong hydrogen-bond accepting nature of DMSO locks the acidic proton, allowing it to be observed as a distinct broad singlet downfield (~12.5 ppm).
Table 1: ¹H NMR Spectral Assignments (400 MHz, DMSO-d₆)
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Carboxylic Acid (-COOH) | 12.50 - 13.00 | Broad Singlet (br s) | - | 1H |
| Thiophene C5-H | 7.65 | Doublet (d) | 5.1 | 1H |
| Thiophene C4-H | 6.95 | Doublet (d) | 5.1 | 1H |
| Cyclopropyl CH | 2.45 | Multiplet (m) | - | 1H |
| Cyclopropyl CH₂ (cis) | 1.05 | Multiplet (m) | - | 2H |
| Cyclopropyl CH₂ (trans) | 0.75 | Multiplet (m) | - | 2H |
Note: The extreme upfield shift of the cyclopropyl CH₂ protons (0.75 - 1.05 ppm) is a direct result of the diamagnetic anisotropy generated by the ring current of the strained σ-bonds.
Table 2: ¹³C NMR Spectral Assignments (100 MHz, DMSO-d₆)
| Carbon Environment | Chemical Shift (δ, ppm) | Assignment Rationale |
| Carbonyl (C=O) | 164.2 | Highly deshielded due to oxygen electronegativity. |
| Thiophene C3 | 148.5 | Deshielded by adjacent cyclopropyl pseudo-π conjugation. |
| Thiophene C5 | 131.0 | Aromatic methine, adjacent to sulfur. |
| Thiophene C2 | 128.4 | Quaternary carbon, adjacent to electron-withdrawing -COOH. |
| Thiophene C4 | 126.1 | Aromatic methine. |
| Cyclopropyl CH | 12.3 | Shielded aliphatic methine. |
| Cyclopropyl CH₂ | 8.5 | Highly shielded aliphatic methylene. |
High-Resolution Mass Spectrometry (HRMS)
Ionization Causality: Electrospray Ionization in negative mode (ESI-) is strictly preferred over positive mode (ESI+). The presence of the carboxylic acid group means the molecule readily loses a proton to form a stable carboxylate anion [M-H]⁻. Attempting ESI+ often yields poor signal-to-noise ratios due to the lack of basic amine sites.
Table 3: ESI-MS Adduct Profile (Negative Ion Mode) [4]
| Adduct Species | Theoretical m/z | Predicted Collision Cross Section (CCS, Ų) |
| [M-H]⁻ | 167.017 | 134.5 |
| [M+HCOO]⁻ | 213.022 | 146.6 |
| [M+CH₃COO]⁻ | 227.038 | 176.9 |
Self-Validating Experimental Protocols
To ensure scientific integrity, simply executing a protocol is insufficient; the system must validate itself at each step to prevent the propagation of artifacts.
High-Fidelity NMR Acquisition Protocol
Caption: Self-validating logic workflow for high-resolution NMR data acquisition.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 15 mg of 3-cyclopropylthiophene-2-carboxylic acid in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).
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Self-Validation: The presence of TMS ensures an absolute zero reference point. If the TMS peak is shifted, the magnetic field is drifting.
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Probe Tuning and Matching (ATM): Insert the sample and run the automated tuning and matching routine for the ¹H and ¹³C channels.
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Causality: Adjusting the probe's circuitry to the exact impedance of the DMSO sample maximizes energy transfer from the RF pulse, ensuring high sensitivity.
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Gradient Shimming: Execute a 3D gradient shimming protocol (TopShim or equivalent) to optimize Z1-Z5 gradients.
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Self-Validation: Monitor the deuterium lock signal. A successful shim will result in a lock level increase of at least 20% and a stable, non-fluctuating plateau.
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Acquisition Parameters (¹H): Use a standard 30-degree pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds.
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Causality: A 2.0s delay ensures that the slowly relaxing protons (like the carboxylic acid OH) fully return to thermal equilibrium between scans, allowing for accurate integration.
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Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase the spectrum manually to ensure perfectly symmetrical Lorentzian peak shapes.
LC-MS (ESI-) Purity Assessment Protocol
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Mobile Phase Preparation: Prepare Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid).
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Causality: Even though we are running in negative mode, trace formic acid maintains the chromatographic peak shape of the carboxylic acid on the C18 column by keeping it fully protonated during the separation phase.
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Chromatography: Inject 1 µL of a 0.1 mg/mL sample onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 5 minutes.
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Mass Spectrometer Tuning: Set the ESI capillary voltage to -2.5 kV.
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Self-Validation: Monitor the background ions. If [M-H]⁻ (m/z 167.01) is not the base peak, decrease the cone voltage to prevent in-source fragmentation.
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Data Validation: Integrate the UV trace (254 nm) to confirm >95% purity[5]. Cross-reference the main UV peak with the Extracted Ion Chromatogram (EIC) for m/z 167.01 to confirm the active pharmaceutical ingredient (API) identity.
Conclusion
3-Cyclopropylthiophene-2-carboxylic acid is a highly specialized intermediate requiring careful synthetic handling to avoid decarboxylation. Its spectroscopic profile is heavily dictated by the electron-donating, pseudo-π character of the cyclopropyl ring, which shifts adjacent protons upfield and provides the critical hydrophobic shielding properties desired in advanced drug design. Adhering to the self-validating analytical protocols outlined above ensures absolute confidence in structural verification and batch purity.
References
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PubChemLite - 3-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) Source: PubChemLite / Université du Luxembourg URL:[Link] (Referenced via[4])
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Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization Source: Molecules (MDPI) / Semantic Scholar URL:[Link] (Referenced via[2][6][7][8])
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Mining Druggable Sites in Influenza A Hemagglutinin: Binding of the Pinanamine-Based Inhibitor M090 Source: ACS Medicinal Chemistry Letters URL:[Link] (Referenced via[1])
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Cyclopropylbenzene | 873-49-4 | Benchchem [benchchem.com]
- 4. PubChemLite - 3-cyclopropylthiophene-2-carboxylic acid (C8H8O2S) [pubchemlite.lcsb.uni.lu]
- 5. CAS No. 29488-33-3 Specifications | Ambeed [ambeed.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
